molecular formula C14H26O2 B1585000 Isodecyl methacrylate CAS No. 29964-84-9

Isodecyl methacrylate

Cat. No. B1585000
Key on ui cas rn: 29964-84-9
M. Wt: 226.35 g/mol
InChI Key: COCLLEMEIJQBAG-UHFFFAOYSA-N
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Patent
US05037978

Procedure details

Four hundred seventy four grams (3.0 moles) of isodecyl alcohol, 750 g (7.5 moles) of methyl methacrylate (MMA), 1.75 g (3.0 millimol) of hafnium actylacetonate, and 50 mg diethylhydroxylamine and 25 mg phenothiazine free radical polymerization inhibitors, are added to a 3 liter flask equipped with an agitator, thermometer, and a 10-plate Oldershaw fractional distillation column. The mixture was heated to reflux at atmospheric pressure while an azeotropic mixture of MMA and methanol was removed from the upper part of the fractionating column. The reaction was continued in this manner for approximately 90 minutes while the temperature at the top of the column was 65°-67° C. and the temperature in the pot was 106°-124° C. Excess MMA was removed under vacuum and the resulting IDMA was isolated (660 grams, 99.0% yield) and analyzed. Gas-liquid chromatographic (GLC) analysis showed >99.9% conversion of isodecanol to IDMA of 99.8% purity.
Quantity
3 mol
Type
reactant
Reaction Step One
Quantity
750 g
Type
reactant
Reaction Step One
[Compound]
Name
hafnium actylacetonate
Quantity
1.75 g
Type
reactant
Reaction Step One
Quantity
50 mg
Type
reactant
Reaction Step One
Quantity
25 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([OH:11])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH:8]([CH3:10])[CH3:9].[C:12](OC)(=[O:16])[C:13]([CH3:15])=[CH2:14].C(N(CC)O)C.C1C2NC3C(=CC=CC=3)SC=2C=CC=1>>[C:12]([O:11][CH2:1][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH:8]([CH3:9])[CH3:10])(=[O:16])[C:13]([CH3:15])=[CH2:14]

Inputs

Step One
Name
Quantity
3 mol
Type
reactant
Smiles
C(CCCCCCC(C)C)O
Name
Quantity
750 g
Type
reactant
Smiles
C(C(=C)C)(=O)OC
Name
hafnium actylacetonate
Quantity
1.75 g
Type
reactant
Smiles
Name
Quantity
50 mg
Type
reactant
Smiles
C(C)N(O)CC
Name
Quantity
25 mg
Type
reactant
Smiles
C1=CC=CC=2SC3=CC=CC=C3NC12
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCCC(C)C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
are added to a 3 liter flask
CUSTOM
Type
CUSTOM
Details
equipped with an agitator
DISTILLATION
Type
DISTILLATION
Details
thermometer, and a 10-plate Oldershaw fractional distillation column
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux at atmospheric pressure while an azeotropic mixture of MMA and methanol
CUSTOM
Type
CUSTOM
Details
was removed from the upper part of the fractionating column
CUSTOM
Type
CUSTOM
Details
was 65°-67° C.
CUSTOM
Type
CUSTOM
Details
pot was 106°-124° C
CUSTOM
Type
CUSTOM
Details
Excess MMA was removed under vacuum
CUSTOM
Type
CUSTOM
Details
the resulting IDMA was isolated (660 grams, 99.0% yield)

Outcomes

Product
Details
Reaction Time
90 min
Name
Type
Smiles
C(C(=C)C)(=O)OCCCCCCCC(C)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 99%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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